Methyl 2,3,4,9-tetrahydrospiro[beta-carboline-1,1'-cyclohexane]-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,3,4,9-tetrahydrospiro[beta-carboline-1,1’-cyclohexane]-3-carboxylate is a complex organic compound belonging to the class of beta-carbolines. These compounds are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals. The unique spiro structure of this compound, which involves a cyclohexane ring fused to a beta-carboline moiety, contributes to its distinct chemical and biological properties.
Mechanism of Action
Target of Action
Related compounds such as spirooxindole and tetrahydro-β-carboline are known to interact with various biological targets .
Mode of Action
It’s worth noting that related compounds have been reported to exhibit various pharmacological activities such as anticancer, antimicrobial, anti-inflammatory, analgesic, antioxidant, antimalarial, and antiviral effects .
Result of Action
Related compounds have been reported to exhibit various pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3,4,9-tetrahydrospiro[beta-carboline-1,1’-cyclohexane]-3-carboxylate typically involves the Pictet-Spengler reaction, a well-known method for constructing beta-carboline frameworks. This reaction involves the condensation of tryptamine derivatives with aldehydes or ketones, followed by cyclization to form the spiro structure. Common reagents used in this synthesis include isatins and tryptamines, with catalysts such as melamine-based microporous Schiff base network polymers .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of recoverable and reusable catalysts, such as chromium-coordinated Schiff base network polymers, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3,4,9-tetrahydrospiro[beta-carboline-1,1’-cyclohexane]-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Commonly involves halogenation or alkylation reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide or alkylating agents like methyl iodide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce fully saturated spiro compounds.
Scientific Research Applications
Methyl 2,3,4,9-tetrahydrospiro[beta-carboline-1,1’-cyclohexane]-3-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Industry: Utilized in the development of new materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
Spirooxindole tetrahydro-beta-carbolines: These compounds share a similar spiro structure and exhibit comparable biological activities.
Tetrahydro-beta-carboline derivatives: These compounds are structurally related and often studied for their pharmacological properties.
Uniqueness
Methyl 2,3,4,9-tetrahydrospiro[beta-carboline-1,1’-cyclohexane]-3-carboxylate is unique due to its specific spiro structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
methyl spiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,1'-cyclohexane]-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-22-17(21)15-11-13-12-7-3-4-8-14(12)19-16(13)18(20-15)9-5-2-6-10-18/h3-4,7-8,15,19-20H,2,5-6,9-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNRKLQFGDYCULE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=C(C3(N1)CCCCC3)NC4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.